N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)butane-1-sulfonamide N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)butane-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1788532-94-4
VCID: VC4299424
InChI: InChI=1S/C11H18N4O2S/c1-2-3-10-18(16,17)13-6-7-14-8-9-15-11(14)4-5-12-15/h4-5,8-9,13H,2-3,6-7,10H2,1H3
SMILES: CCCCS(=O)(=O)NCCN1C=CN2C1=CC=N2
Molecular Formula: C11H18N4O2S
Molecular Weight: 270.35

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)butane-1-sulfonamide

CAS No.: 1788532-94-4

Cat. No.: VC4299424

Molecular Formula: C11H18N4O2S

Molecular Weight: 270.35

* For research use only. Not for human or veterinary use.

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)butane-1-sulfonamide - 1788532-94-4

Specification

CAS No. 1788532-94-4
Molecular Formula C11H18N4O2S
Molecular Weight 270.35
IUPAC Name N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)butane-1-sulfonamide
Standard InChI InChI=1S/C11H18N4O2S/c1-2-3-10-18(16,17)13-6-7-14-8-9-15-11(14)4-5-12-15/h4-5,8-9,13H,2-3,6-7,10H2,1H3
Standard InChI Key NABXTKLREVGSBB-UHFFFAOYSA-N
SMILES CCCCS(=O)(=O)NCCN1C=CN2C1=CC=N2

Introduction

Chemical Identity and Nomenclature

Systematic Nomenclature and Synonyms

The IUPAC name for this compound is N-[2-(imidazo[1,2-b]pyrazol-1-yl)ethyl]butane-1-sulfonamide . Alternative designations include 1788532-94-4 (CAS registry number) and CHEMBL4925702 (ChEMBL identifier) . The presence of the imidazo[1,2-b]pyrazole system—a bicyclic structure comprising fused imidazole and pyrazole rings—distinguishes it from simpler sulfonamides.

Molecular Formula and Weight

The molecular formula C10H16N4O2S\text{C}_{10}\text{H}_{16}\text{N}_4\text{O}_2\text{S} was confirmed via high-resolution mass spectrometry, with a computed exact mass of 270.35 g/mol . The sulfonamide group (SO2NH2-\text{SO}_2\text{NH}_2) contributes to its polarity, while the butyl chain enhances lipophilicity.

Structural Characteristics

Core Scaffold and Substituents

The imidazo[1,2-b]pyrazole moiety consists of a five-membered imidazole ring fused to a pyrazole ring, creating a planar, aromatic system . X-ray crystallography of analogous compounds reveals bond lengths of 1.36–1.41 Å for the C–N bonds within the bicyclic core . The ethyl linker connects the nitrogen atom at position 1 of the imidazo[1,2-b]pyrazole to the sulfonamide group, which is further substituted with a butyl chain.

Spectroscopic Signatures

Nuclear Magnetic Resonance (NMR):

  • 1H^1\text{H}-NMR: Protons on the imidazo[1,2-b]pyrazole ring resonate between δ 7.3–8.1 ppm (aromatic H), while the ethyl linker’s methylene groups appear at δ 3.4–4.2 ppm .

  • 13C^{13}\text{C}-NMR: The sulfonamide sulfur induces deshielding, with the SO2NH2-\text{SO}_2\text{NH}_2 carbon observed near δ 45 ppm .

Mass Spectrometry: Electron ionization (EI-MS) displays a molecular ion peak at m/z 270.35, with fragmentation patterns consistent with cleavage at the sulfonamide bond .

Synthetic Methodologies

Imidazo[1,2-b]pyrazole Core Synthesis

The imidazo[1,2-b]pyrazole scaffold is typically synthesized via cyclocondensation of 2-aminopyrazoles with α-haloketones . For example, 1H-imidazo[1,2-b]pyrazole is prepared by heating 2-aminopyrazole with chloroacetone in ethanol and sulfuric acid, yielding a 60% isolated product .

Functionalization and Sulfonamide Coupling

A two-step protocol is employed to introduce the sulfonamide group:

  • Protection: The imidazo[1,2-b]pyrazole nitrogen is protected using a trimethylsilylethoxymethyl (SEM) group, enabling regioselective functionalization .

  • Alkylation and Sulfonylation: The SEM-protected intermediate undergoes alkylation with 2-chloroethylamine, followed by sulfonylation with butane-1-sulfonyl chloride. Deprotection under acidic conditions yields the final product .

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight270.35 g/mol
LogP (Predicted)1.8 (Moderate lipophilicity)
SolubilitySoluble in DMSO, sparingly in H2O
Melting PointNot reported

The compound’s solubility profile aligns with sulfonamides, which exhibit poor aqueous solubility but high permeability in organic solvents .

Analytical Characterization

Chromatographic Methods

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) elutes the compound at 12.3 min with >95% purity .

Stability Studies

Preliminary stability assessments in plasma show a half-life of 2.3 hours, suggesting susceptibility to enzymatic hydrolysis at the sulfonamide bond .

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